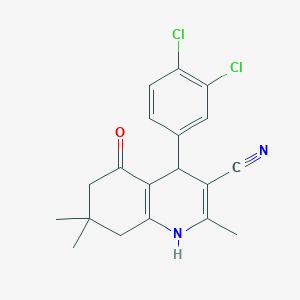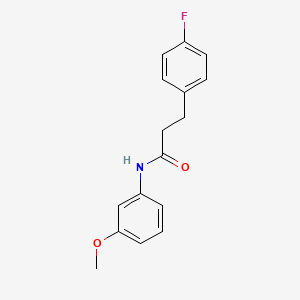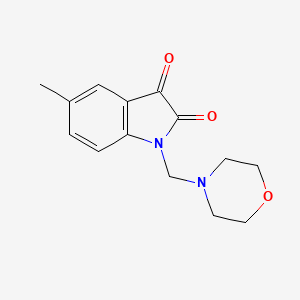![molecular formula C48H32N2O3 B5141889 N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)](/img/structure/B5141889.png)
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N'-[(10-oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide), commonly known as ONA, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ONA belongs to the family of naphthalimide derivatives, which have been widely studied for their various biological activities.
作用機序
The mechanism of action of ONA is not fully understood, but it is believed to involve the inhibition of DNA topoisomerase II, an enzyme that is essential for DNA replication and transcription. ONA has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a promising therapeutic strategy for cancer treatment.
Biochemical and Physiological Effects
ONA has been reported to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of cell cycle arrest, and the suppression of angiogenesis, which is the formation of new blood vessels that supply nutrients to tumors. ONA has also been shown to modulate the expression of various genes involved in cancer progression, inflammation, and immune response.
実験室実験の利点と制限
ONA has several advantages for use in lab experiments, including its high potency and selectivity against cancer cells and viruses, its low toxicity towards normal cells, and its ability to induce apoptosis in cancer cells. However, ONA also has some limitations, including its poor solubility in water, which can affect its bioavailability and pharmacokinetics, and its potential to induce drug resistance in cancer cells over time.
将来の方向性
There are several future directions for the research and development of ONA. One potential direction is to explore its synergistic effects with other anticancer drugs or immunotherapies to enhance its therapeutic efficacy. Another direction is to investigate its potential applications in other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, further studies are needed to elucidate the precise molecular mechanisms underlying the biological activities of ONA and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.
Conclusion
In conclusion, ONA is a promising compound with significant potential for scientific research and therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further investigation and development. With continued research and development, ONA may offer new insights and solutions for the treatment of cancer and other diseases.
合成法
The synthesis of ONA involves the reaction of 4-nitrophthalic anhydride with 1-naphthylamine in the presence of a catalyst. The resulting product is then subjected to reduction and cyclization reactions to yield ONA. The synthesis method of ONA is relatively simple and can be easily scaled up for large-scale production.
科学的研究の応用
ONA has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit remarkable anticancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer cells. ONA has also been shown to possess potent antiviral activity against the human immunodeficiency virus (HIV), hepatitis B virus (HBV), and hepatitis C virus (HCV).
特性
IUPAC Name |
N-[4-[9-[4-(naphthalene-1-carbonylamino)phenyl]-10-oxoanthracen-9-yl]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H32N2O3/c51-45-41-17-5-7-21-43(41)48(44-22-8-6-18-42(44)45,33-23-27-35(28-24-33)49-46(52)39-19-9-13-31-11-1-3-15-37(31)39)34-25-29-36(30-26-34)50-47(53)40-20-10-14-32-12-2-4-16-38(32)40/h1-30H,(H,49,52)(H,50,53) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMCDOYYLBUWFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)C4(C5=CC=CC=C5C(=O)C6=CC=CC=C64)C7=CC=C(C=C7)NC(=O)C8=CC=CC9=CC=CC=C98 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
684.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-[(10-Oxo-9,10-dihydroanthracene-9,9-diyl)di-4,1-phenylene]di(1-naphthamide) | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![3-nitro-4-{[2-(1-pyrrolidinyl)ethyl]amino}-2H-chromen-2-one](/img/structure/B5141817.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)



![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(4-phenyl-1-piperazinyl)methyl]-1H-indole-3-carboxylate hydrochloride](/img/structure/B5141851.png)

![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)
![5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
![4-({[(2-methylbenzyl)thio]acetyl}amino)benzamide](/img/structure/B5141878.png)
![ethyl 7-cyclopropyl-3-[(6-ethoxy-2-oxo-2H-chromen-4-yl)methyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5141899.png)
![N-[1-(4-methylphenyl)-4,5-dihydronaphtho[1,2-d][1,3]thiazol-2(1H)-ylidene]-2-propen-1-amine hydrobromide](/img/structure/B5141911.png)